Journal Name:Organic & Biomolecular Chemistry
Journal ISSN:1477-0520
IF:3.89
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ob
Year of Origin:2003
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:1097
Publishing Cycle:Semimonthly
OA or Not:Not
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-08-09 , DOI:
10.1002/jib.665
A simple method for measurement of the amylolytic activity of malt has been developed and fully evaluated. The method, termed the Maltose Value (MV) is an extension of previously reported work. Here, the MV method has been studied in detail and all aspects of the assay (sample grinding and extraction, starch hydrolysis, maltose hydrolysis and determination as glucose) have been optimised. The method is highly correlated with other dextrinising power methods. The MV method involves extraction of malt in 0.5% sodium chloride at 30°C for 20 minutes followed by filtration; incubation of an aliquot of the undiluted filtrate with starch solution (pH 4.6) at 30°C for 15 min; termination of reaction with sodium hydroxide solution; dilution of sample in an appropriate buffer; hydrolysis of maltose with a specific α-glucosidase; glucose determination and activity calculation. Unlike all subsequent reducing sugar methods, the maltose value method measures a defined reaction product, maltose, with no requirement to use equations to relate analytical values back to Lintner units. The maltose value method is the first viable method in 130 years that could effectively replace the 1886 Lintner method. © 2021 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-06-15 , DOI:
10.1002/jib.660
Oak barrels serve two purposes in the production of distilled spirits: storage containers and reaction vessels. It is the latter function which bestows barrel aged spirits with their unique and highly sought after flavour profiles. However, achieving consistent flavour profiles between barrels is notoriously difficult as no two barrels are comprised of the same source of oak. Source variation is due to a range of factors, beginning with the genetic and topographical background of the oak tree from which the barrel staves originate, the spatial region of the tree from which the stave was taken and continuing through each step of the barrel production process. In this review, we detail each source of variation and highlight how this variation affects the reactants present in the barrel staves. The effect of pyrolysis on biomass is explored and how this knowledge relates to barrels that undergo the practices of toasting and charring is discussed. We also detail the significance of variation in the availability of reactants during the maturation process. The goal of writing this review is to identify areas of needed research, stimulate research and encourage investigation into the possibility of creating barrels with more consistent properties. © 2021 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2022-09-02 , DOI:
10.1002/jib.701
Top-fermented wheat beers are known for their unique aroma. However, the impact of speciality wheat malts on the aroma of these beers and the transfer of odour active compounds from malt to the beer has not been investigated in detail. Three beers were brewed with different malt composition. The grist for each beer contained 50% kilned barley malt and 50% different wheat malts - beer (1) kilned wheat malt, beer (2) kilned wheat malt and caramel wheat malt, and beer (3) kilned wheat malt and roasted wheat malt. The odour active compounds in the beers were identified by aroma extract dilution analysis and their individual impact on aroma was evaluated by quantitation and calculation of odour activity values (OAVs). The results were verified sensorially by comparing aroma reconstitution models with the original beers. Characteristic odour active compounds in the beer brewed with caramel wheat malt were earthy compounds 2-ethyl-3,5-dimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, 2,3-diethyl-5-methylpyrazine, caramel-like compounds 4-hydroxy-2,5-dimethylfuran-3(2H)-one and maltol, and sotolon with a soup seasoning-like aroma. The aroma of the roasted wheat malt beer was characterised by smoky and phenolic compounds 2-methoxyphenol and 4-methylphenol. Important beer odorants were quantified in the malts to assess their transfer from malt to beer. The results suggest that direct transfer of the odour active compounds in beers was not significant and that they were formed and/or released during the brewing process, confirming earlier results with different barley malts and bottom-fermented beers. © 2022 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-03-30 , DOI:
10.1002/jib.648
Not only variety but also terroir may have a significant impact on the biochemical and brewing characteristics of hops and, consequently, on the resulting beer flavour profile. To date, in contrast to variety-specific effects, comprehensive research data on the impact of terroir on hop brewing characteristics are limited. Therefore, the relevance of hop terroir was further explored with three industrially important hop varieties by examining the consequences of terroir-driven variations in hop characteristics on the sensory attributes and qualities of beer. Eight single-hop beers were produced with T90 hop pellets from distinct cultivation regions worldwide: (i) Amarillo hops grown in Germany, Idaho, or Washington, (ii) Cascade hops grown in Australia, Germany, or Washington, and (iii) Centennial hops grown in Belgium or Washington. Clear biochemical and sensory differences were found between single-hop beers produced with hop pellets of the same variety cultivated in distinct geographical regions. It was confirmed that terroir-related characteristics of hop batches affect the sensory attributes of beer and that the effects are variety dependent. These insights may allow brewers to account for the impact of hop terroir on the consistency and the quality of their beers, while it may open perspectives for subtle diversification in beer flavour profiles. Additional research should further unravel the link between terroir-related hop characteristics and the hoppy aroma and flavour of the resulting beers. © 2021 The Institute of Brewing & Distilling
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2022-01-21 , DOI:
10.1002/jib.680
The effect of isomerised hop extract on the heat resistance of Saccharomyces cerevisiae BRYC 501 ascospores and Lactobacillus brevis BSO 566 was investigated. Heat resistance of yeast ascospores and L. brevis was determined in premium lager (4.5% ABV) and alcohol-free lager (0% ABV) at their initial bitterness and after adjustment with isomerised hop extract to 25 and 50 IBU. Results showed that D60 of yeast ascospores in alcohol-free lager was reduced by >30% at 25 IBU and >50% at 50 IBU compared to lager with no added hop extract. In premium lager, D60 was reduced by >10% at 25 IBU and >30% at 50 IBU. The addition of isomerised hop extract also had a significant impact on the z-values, which increased with higher concentrations of isomerised hop acids in both premium and alcohol-free lager. Slightly higher z-values were observed in premium lager (z = 4.0, 4.5 and 5.0°C for IBU = 6.3, 25 and 50 respectively) than in alcohol-free lager (z = 3.6, 4.0 and 4.2°C for IBU = 8.6, 25 and 50). The addition of isomerised hop extract also reduced the heat resistance of Lactobacillus brevis BSO 566. The findings in this study suggest that less bitter (low IBU) lagers should be pasteurised with higher pasteurisation units (PUs) than more bitter lagers (high IBU) which can be pasteurised at lower PUs. © 2022 The Institute of Brewing & Distilling
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-05-04 , DOI:
10.1002/jib.650
Flavour stability, or instability, relates to the rate of flavour change through the shelf-life of packaged beer. There are several control points in the production of beer where flavour stability may be altered. These include fermentation and the influence of yeast is key. Greater insight into the yeast traits which contribute to flavour stability may help yeast strain selection in the future. Knowledge of the key phenotypes may also lead to improved yeast handing or monitoring practices. In this study, 11 yeast strains, previously characterised according to their sensitivity to oxidative stresses (induced by menadione and hydrogen peroxide) were screened using miniature (100 mL) fermentations and the oxidative stability of the resultant green beer assessed using Electron Paramagnetic Resonance Spectroscopy. The selection of strains with high resistance to multiple oxidative stresses was shown to be a good indicator that yeast would produce a more oxidatively stable beer, although the mechanisms determining this are unknown. The relevance of selecting yeast based on their oxidative sensitivity, their potential to remove metals and sulphur dioxide production are discussed. © 2021 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2020-12-18 , DOI:
10.1002/jib.633
Scotch Whisky is a significant segment of the UK food and beverage industry in terms of both economic value and employment. The value of Scotch Whisky is determined by age and quality although there are expressions which are more valuable due to their history. Quality control and identification of Scotch Whisky is carried out by sensory experts and costly offsite analytical processes such as HPLC, GCMS and NMR. This study characterises Scotch Whisky using two affordable, simple analytical methods: UV‐Visible spectroscopy and low powered ultrasonic characterisation. Low powered acoustic techniques offer the benefits of being online, non‐destructive and economical while UV‐Visible spectroscopy offers a rapid and cheap method to determine sample composition. Alternatively aged ‘whiskies’, which utilise active maturation techniques such as highpowered ultrasound or electromagnetic radiation, produce matured spirits in a shorter time with some characteristics similar to traditionally matured Scotch Whisky, potentially disrupting the industry. Here, twenty five commercially available Scotch Whisky samples from distilleries across Scotland are characterised using UV‐Visible spectroscopy and low powered ultrasonic characterisation. An alternatively aged ‘whisky’ is analysed and compared with traditionally matured Scotch Whiskies. The techniques presented here successfully tracked both Scotch Whisky age and cask type and observed a difference between the traditionally and alternatively aged samples. Spectrophotometry was additionally used to determine the antioxidant availability of the Scotch Whisky samples via a DPPH assay and was found to positively trend with the duration of maturation. © 2020 The Institute of Brewing & Distilling
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2022-01-28 , DOI:
10.1002/jib.681
Use of non-conventional yeasts are increasingly seen as a option for the production of low and alcohol-free beers. In this study, the application of four non-conventional yeasts - Kazachstania servazzii, Kluyevoromyces marxianus, Pichia fermentans and Torulaspora delbrueckii, originally isolated from sourdough cultures, for cold contact fermentations was assessed by screening their ability to reduce wort aldehydes at a fermentation temperature of 1.0 ± 0.5°C. Of the evaluated yeasts, Torulaspora delbrueckii was found to be most promising, being capable of the removal of wort-derived aldehyde off-flavours, while being sufficiently sensitive to low temperatures to limit the formation of ethanol. Despite the different alcohol by volume (0.07% vs. 0.28%), the beers produced via cold contact fermentation at 10L scale with T. delbrueckii and a reference lager yeast strain were similar, with no major differences found after sensory analysis. The results suggest that T. delbrueckii could be used in cold contact fermentation to produce non-alcoholic beers with alcohol content at, or close to, 0%. © 2022 The Authors. Journal of the Institute of Brewing published by John Wiley & Sons Ltd on behalf of The Institute of Brewing & Distilling.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2021-04-18 , DOI:
10.1002/jib.647
Yeast is central to the brewing process and as such deserves great care and attention to ensure it is fit‐for‐purpose. It is widely accepted that assessment based on simple viability testing is useful but far too blunt an instrument to give much useful information regarding the physiological state of the live yeast cells within the population. The need to address this issue has spawned a plethora of procedures collectively termed ‘vitality tests’. The concept of yeast vitality is nebulous, and this goes some way to explain why no single test has been universally adopted. There is, however, another major flaw in the underlying assumptions of the majority of vitality tests. This is, most are based on bulk samples which ignore heterogeneities within the population of cells being examined.
Organic & Biomolecular Chemistry ( IF 3.89 ) Pub Date: 2022-09-09 , DOI:
10.1002/jib.702
Premature yeast flocculation (PYF) is a sporadic problem in brewery fermentations that results in the incomplete utilisation of fermentable sugars. This work tests the hypothesis that barley or malt infected by xylanase-producing filamentous fungi contributes to premature yeast flocculation. Ten different fungi and yeasts were isolated and identified from malt and barley husk. These were inoculated onto barley husk and xylanase activity, arabinoxylan and the PYF value determined. The results from the fungal strains - Aureobasidium pullulans, Aspergillus flavus, Fusarium graminearum, and Alternaria tenuissima – indicated involvement in PYF. Small-scale malting and brewing was used to evaluate the PYF activity of fungal infected barley. The results showed that xylanase activity and arabinoxylan content were significantly (p < 0.05) related to PYF activity. With the exception of F. graminearum, xylanase activity was detected in the three other fungal isolates. The xylanases reduced the minimum concentration of arabinoxylan required for the induction of PYF. A small-scale brewing assay showed that xylanase secreted by the four filamentous fungi played a role in PYF. This research will contribute to the development of effective control strategies to prevent PYF factors in malt. © 2022 The Institute of Brewing & Distilling.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, ORGANIC 有机化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.60 | 120 | Science Citation Index Science Citation Index Expanded | Not |
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